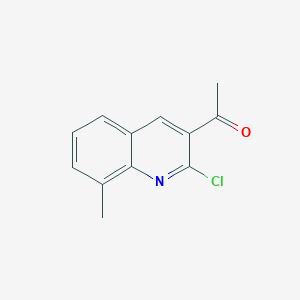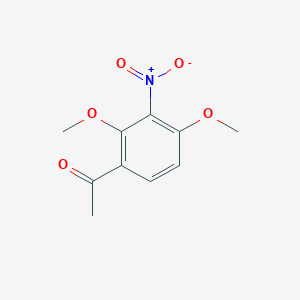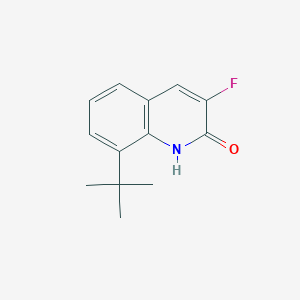
3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an azepane and a cyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of azepane derivatives with cyclobutyl carboxylic acid hydrazides in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Azepan-2-yl)-quinoline: Another heterocyclic compound with an azepane ring, but with a quinoline instead of an oxadiazole ring.
3-(Azepan-2-yl)-2-oxobutanoate: Features an azepane ring and an oxobutanoate group, differing in the type of heterocycle and functional groups.
Uniqueness
3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole is unique due to its combination of an oxadiazole ring with an azepane and cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
3-(azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-2-7-10(13-8-3-1)11-14-12(16-15-11)9-5-4-6-9/h9-10,13H,1-8H2 |
Clé InChI |
UURNWOATZRSETM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)C2=NOC(=N2)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)
![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)



![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)




